![molecular formula C9H14F3NO2 B1440220 [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid CAS No. 1159983-47-7](/img/structure/B1440220.png)

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid

Overview

Description

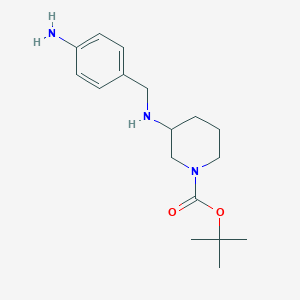

“[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid” is a compound with the molecular formula C9H14F3NO2 and a molecular weight of 225.21 . It is a heterocyclic compound that contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .

Molecular Structure Analysis

The compound has a piperidine ring attached to an acetic acid group via a 2,2,2-trifluoroethyl group . The IUPAC name is 2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetic acid .Chemical Reactions Analysis

While specific chemical reactions involving “[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid” are not detailed in the literature, piperidine derivatives are known to undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The compound has a boiling point of 270.6±40.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm3 . It has a complexity of 222 and a topological polar surface area of 40.5 .Scientific Research Applications

Synthesis of Fluoroethyl Esters

The compound is utilized in the synthesis of 2,2,2-trifluoroethyl fatty acid esters . These esters are produced by reacting fatty acids with phenyl(2,2,2-trifluoroethyl)iodonium triflate, which proceeds under mild conditions and offers good functional group tolerance . These esters have applications ranging from biodiesel production to serving as nonionic green biosurfactants in various industries.

Polymerization Monomers

Unsaturated fatty acid 2,2,2-trifluoroethyl esters, such as 2,2,2-trifluoroethyl methacrylate , are exploited as reliable polymerization monomers. They are used in preparing anion-exchange membranes and drug delivery agents due to their ability to form polymers with specific properties .

Surface Hydrophobicity Tuning

The compound is involved in the synthesis of poly(fluoroacrylate)s with tunable surface hydrophobicity. This is achieved via radical copolymerization, which can lead to functional coatings with improved adhesion and wettability for various applications .

Organic Synthesis Intermediate

It serves as an intermediate in organic synthesis, particularly in the pharmaceutical field. Its role in facilitating chemical reactions makes it valuable for drug synthesis and other related applications .

Flame Retardancy in Batteries

The related compound Tris(2,2,2-trifluoroethyl) phosphate (TFP) is synthesized and used as an additive in electrolytes to reduce the flammability of lithium-ion batteries, thereby resolving safety concerns .

Synthesis of Fluorinated Ethers

The compound is used in the efficient synthesis of fluorinated alkyl and aryl ethers. These ethers are found in various bioactive molecules and the synthesis process offers an attractive alternative for creating fluorinated motifs .

Future Directions

Piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . Therefore, the study and development of new synthesis methods and applications for these compounds, including “[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid”, are important areas of future research.

properties

IUPAC Name |

2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO2/c10-9(11,12)6-13-3-1-7(2-4-13)5-8(14)15/h7H,1-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCQBESVKCIVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC(=O)O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-Fluoro-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1440140.png)

![2-[(2-tert-Butylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1440141.png)

![2-[(2-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1440153.png)